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Compound of Interest

Compound Name: Ethyl methyl sulfide

Cat. No.: B1214599

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl methyl sulfide
(CAS 624-89-5) in flavor and fragrance research. This document includes its organoleptic
properties, applications, quantitative data, and detailed experimental protocols for its sensory
and instrumental analysis.

Introduction

Ethyl methyl sulfide (EMS), also known as 2-thiabutane, is a volatile organosulfur compound
valued for its potent and complex aroma profile.[1] It is a key ingredient in the creation of a
wide range of flavor and fragrance formulations, lending savory, vegetative, and other nuanced
notes.[1] Its chemical structure consists of a sulfur atom bonded to one methyl and one ethyl
group. EMS is found naturally in various foods, including coffee, onions, and cauliflower.[2][3] In
the flavor industry, it is used as a flavoring agent and is recognized as safe for this purpose by
regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the
Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1][4]

Organoleptic Properties

Ethyl methyl sulfide possesses a powerful and multifaceted sensory profile. Its aroma and
flavor are highly dependent on its concentration.
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o Aroma Profile: The odor of ethyl methyl sulfide is generally described as sulfurous.[5] More
specifically, it exhibits notes of garlic, tomato, coffee, cabbage, and meat.[5] At a
concentration of 0.10% in propylene glycol, its aroma is characterized as sulfury, with notes
of garlic, tomato, coffee, pyridine, cabbage, vegetable, and meat.[5] It can also present
vegetative and metallic nuances.[5]

o Flavor Profile: The taste of ethyl methyl sulfide is also characterized as sulfurous.[5] At
concentrations of 0.25 to 2.00 ppm, it is described as having sulfurous, vegetative, and
dimethyl sulfide-like sweet corn notes, with eggy, meaty, and clam-like nuances.[5]

Applications in Flavor and Fragrance Research

The unique sensory characteristics of ethyl methyl sulfide make it a versatile tool for flavor
and fragrance chemists.

o Flavor Applications: EMS is crucial for developing authentic and complex flavor profiles in a
variety of food products.[1] Its primary applications are in the creation of savory flavors,
including:

o Meat Flavors: It imparts characteristic cooked notes essential for beef and chicken
flavorings.[1]

o Vegetable Flavors: It is used to create realistic notes of cooked vegetables like cabbage
and tomato.[1]

o Coffee Flavor: It contributes to the authentic aroma of coffee.[1][2][3]

o Savory Snacks: Its versatility extends to enhancing the flavor profiles of various savory
snacks.[1]

o Fragrance Applications: While its primary use is in flavors, ethyl methyl sulfide can be used
in fragrance development to add unique sulfurous and green notes to sophisticated
compositions, providing depth and character.[1] However, it is noted that it is "not for
fragrance use" at levels recommended for flavoring agents, suggesting its use in perfumery
is more specialized and at very low concentrations.[5]

Quantitative Data
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The following tables summarize the key quantitative data for ethyl methyl sulfide.

Table 1: Physical and Chemical Properties of Ethyl Methyl Sulfide

Property Value Reference
CAS Number 624-89-5 [1][5]
FEMA Number 3860 [415]
JECFA Number 453 [1]
Molecular Formula CsHsS [5]
Molecular Weight 76.16 g/mol [6]
Appearance Colorless to pale yellow liquid [7]

Boiling Point 65-67 °C [7]

Melting Point -106 °C [7]

Specific Gravity 0.842 - 0.846 @ 20°C [5]

Refractive Index

1.438 -1.442 @ 20°C

[5]

Flash Point

-15 °C (5 °F)

[5][6]

Solubility

Soluble in alcohol and oils;

sparingly soluble in water.

[5]

Table 2: Sensory Thresholds and Descriptions of Ethyl Methyl Sulfide and Related

Compounds
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Compound

Medium

Threshold

Description Reference

Ethyl Methyl
Sulfide

Propylene Glycol

0.10% (for odor)

Sulfury, garlic,
tomato, coffee,
pyridine,

[5]
cabbage,
vegetable,

meaty.

Ethyl Methyl
Sulfide

(Not specified)

0.25 - 2.00 ppm

(for taste)

Sulfurous,

vegetative,

dimethyl sulfide-

like sweet corn [5]
notes, egay,

meaty, and clam

nuances.

Dimethyl Sulfide

White Wine

25 pg/L

Canned corn,
cooked cabbage,
asparagus,
vegetal. At low
[81[9][10]
levels, can
contribute
roundness and

fruitiness.

Ethyl Mercaptan

White Wine

1.1 pg/L

Burnt match,
: [B1[9][10]
sulfide, earthy.

Diethyl Sulfide

White Wine

0.92 ug/L

Rubbery. [9][10]

Experimental Protocols

The following are detailed protocols for the sensory and instrumental analysis of ethyl methyl

sulfide.

This protocol outlines the determination of the odor and taste detection thresholds of ethyl

methyl sulfide using a panel of trained sensory analysts.
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Objective: To determine the lowest concentration of ethyl methyl sulfide that can be detected
by a sensory panel.

Materials:

Ethyl methyl sulfide (high purity, >98%)

Deodorized water or neutral medium (e.g., mineral oil for odor, spring water for taste)

Glass vials with PTFE-lined caps

Graduated pipettes and syringes

Sensory evaluation booths with controlled lighting and ventilation

Data collection software or forms

Procedure:
e Panelist Selection and Training:

o Select 10-15 panelists based on their sensory acuity and ability to describe aromas and
tastes.

o Train panelists with a range of standard aroma and taste compounds, including other
sulfur compounds, to familiarize them with the terminology.

e Sample Preparation:
o Prepare a stock solution of ethyl methyl sulfide in a suitable solvent (e.g., ethanol).

o Create a series of dilutions in the neutral medium (water or oil). A common approach is to
use a geometric progression (e.g., 1:2 or 1:3 dilutions). The concentration range should
span from well below the expected threshold to clearly detectable levels.

e Sensory Test Method (ASTM E679-04 - Ascending Forced-Choice):
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[e]

Present panelists with three samples at each concentration level: two blanks (neutral
medium) and one containing the ethyl methyl sulfide dilution.

[e]

Instruct panelists to identify the "odd" sample.

o

Start with the lowest concentration and proceed to higher concentrations.

[¢]

Record the concentration at which each panelist correctly identifies the odd sample in two
consecutive presentations.

o Data Analysis:

o Calculate the individual threshold for each panelist as the geometric mean of the last
concentration missed and the first concentration correctly identified.

o The group threshold is calculated as the geometric mean of the individual thresholds.

This protocol describes the use of GC-O to identify the contribution of ethyl methyl sulfide to
the overall aroma of a complex mixture (e.g., a food extract).

Objective: To separate volatile compounds and have a human assessor identify the odor of
each compound as it elutes from the GC column.

Materials and Equipment:

o Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

o Olfactometry port (sniffing port) connected to the GC effluent

« Humidifier for the sniffing port air supply

e Capillary GC column suitable for volatile compound analysis (e.g., DB-5, DB-WAX)

o Sample containing ethyl methyl sulfide (e.g., coffee extract, meat flavor concentrate)

o Data acquisition software for both the detector and olfactometry responses

Procedure:
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e Sample Preparation:

o Extract the volatile compounds from the sample using an appropriate technique such as
solid-phase microextraction (SPME) or solvent extraction.[8] The chosen method should
be optimized to prevent the loss of volatile sulfur compounds.[3]

e GC-O System Setup:

o

Install the GC column and set the oven temperature program, carrier gas flow, and injector
parameters.

o

Split the column effluent between the detector (FID or MS) and the olfactometry port. A
typical split ratio is 1:1.

o

Heat the transfer line to the olfactometry port to prevent condensation of less volatile
compounds.

o

Provide a humidified air stream to the sniffing port to prevent nasal dehydration of the
assessor.

e Analysis:
o Inject the prepared sample extract into the GC.

o Atrained assessor sniffs the effluent from the olfactometry port throughout the
chromatographic run.

o The assessor records the retention time, duration, and a description of each detected odor
using specialized software or a voice recorder.

o Data Interpretation:

o Correlate the odor events recorded by the assessor with the peaks on the chromatogram
from the FID or MS.

o Identify the compound responsible for the odor by its retention time and mass spectrum (if
using GC-MS).
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o The intensity of the odor can be rated on a scale to create an "aromagram" which can be
compared to the instrumental chromatogram.

Mandatory Visualizations
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Caption: Workflow for sensory threshold determination.
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Caption: Gas Chromatography-Olfactometry experimental workflow.
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Safety and Regulatory Information

o Safety: Ethyl methyl sulfide is a highly flammable liquid and vapor.[7] It should be kept
away from heat, sparks, open flames, and other ignition sources.[7] It is also irritating to the
skin.[5] Appropriate personal protective equipment, including gloves and eye/face protection,
should be worn when handling this compound.[7] All work should be conducted in a well-
ventilated area.[7]

e Regulatory Status:

o FEMA GRAS: Ethyl methyl sulfide is listed by the Flavor and Extract Manufacturers
Association as Generally Recognized as Safe (GRAS) for its intended use as a flavoring
agent (FEMA No. 3860).[4][5]

o JECFA: The Joint FAO/WHO Expert Committee on Food Additives has evaluated ethyl
methyl sulfide and concluded that there is "no safety concern at current levels of intake
when used as a flavouring agent”.[1][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Ethyl Methyl Sulfide in
Flavor and Fragrance Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1214599#use-of-ethyl-methyl-sulfide-in-flavor-and-
fragrance-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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